molecular formula C16H20ClN3O2S B13348179 tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate

Cat. No.: B13348179
M. Wt: 353.9 g/mol
InChI Key: NYOSLNOFMBEHOY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a chlorinated phenyl group and a piperidine ring. It is often used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thienopyrimidines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness: The uniqueness of tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the presence of the thieno[3,2-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H20ClN3O2S

Molecular Weight

353.9 g/mol

IUPAC Name

tert-butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H20ClN3O2S/c1-16(2,3)22-15(21)20-6-4-10(5-7-20)12-8-11-13(23-12)14(17)19-9-18-11/h8-10H,4-7H2,1-3H3

InChI Key

NYOSLNOFMBEHOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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